3-Ribofuranosyl-1,2,4-triazole-5-carboxamide
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Overview
Description
3-Ribofuranosyl-1,2,4-triazole-5-carboxamide is a synthetic nucleoside analog known for its antiviral properties. It is structurally similar to naturally occurring nucleosides and has been studied extensively for its potential therapeutic applications, particularly in the treatment of viral infections such as hepatitis C and respiratory syncytial virus .
Preparation Methods
The synthesis of 3-Ribofuranosyl-1,2,4-triazole-5-carboxamide involves several steps. One common method is the chemoenzymatic synthesis, which combines chemical and enzymatic processes to achieve the desired product. This method has been shown to be efficient in producing various analogs of the compound .
In an industrial setting, the production of this compound typically involves the use of purine nucleoside phosphorylase to catalyze the reaction.
Chemical Reactions Analysis
3-Ribofuranosyl-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Ribofuranosyl-1,2,4-triazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a reference compound in analytical studies.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the treatment of viral infections, particularly hepatitis C and respiratory syncytial virus. .
Mechanism of Action
The mechanism of action of 3-Ribofuranosyl-1,2,4-triazole-5-carboxamide involves its conversion to active metabolites within the cell. These metabolites inhibit inosine monophosphate dehydrogenase, an enzyme involved in the synthesis of guanine nucleotides. This inhibition leads to a decrease in the pool of guanine nucleotides, which in turn inhibits viral RNA synthesis and replication .
Comparison with Similar Compounds
3-Ribofuranosyl-1,2,4-triazole-5-carboxamide is similar to other nucleoside analogs, such as:
Ribavirin: Another nucleoside analog with antiviral properties.
Remdesivir: A nucleoside analog used in the treatment of COVID-19.
Lamivudine: A nucleoside analog used in the treatment of HIV and hepatitis B.
The uniqueness of this compound lies in its specific structure and mechanism of action, which make it particularly effective against certain types of viral infections .
Properties
IUPAC Name |
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O5/c9-6(16)8-10-7(11-12-8)5-4(15)3(14)2(1-13)17-5/h2-5,13-15H,1H2,(H2,9,16)(H,10,11,12)/t2-,3-,4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAZHIXEGDBPKD-TXICZTDVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)C2=NC(=NN2)C(=O)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)C2=NC(=NN2)C(=O)N)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62404-64-2 |
Source
|
Record name | 5-β-D-Ribofuranosyl-1H-1,2,4-triazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62404-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ribofuranosyl-1,2,4-triazole-5-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062404642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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